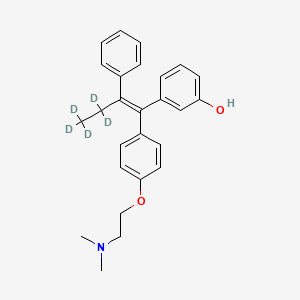

(E)-3-Hydroxy Tamoxifen-d5

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C26H29NO2 |

|---|---|

Molekulargewicht |

392.5 g/mol |

IUPAC-Name |

3-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol |

InChI |

InChI=1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25-/i1D3,4D2 |

InChI-Schlüssel |

ZQZFYGIXNQKOAV-FUYVPVGLSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=C(C=C1)OCCN(C)C)/C2=CC(=CC=C2)O)/C3=CC=CC=C3 |

Kanonische SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthesis and Derivatization for Research Applications

Methodologies for Deuterated Synthesis

The synthesis of (E)-3-Hydroxy Tamoxifen-d5 is primarily achieved by incorporating a stable isotope label into the molecule's ethyl group. The principal strategy involves a multi-step synthesis that utilizes a deuterated starting material, ensuring the five deuterium (B1214612) atoms are positioned specifically on the ethyl side chain. This specific labeling is critical for studying the role of α-hydroxylation in the drug's bioactivation.

By using a pre-labeled synthon, chemists can build the tamoxifen (B1202) backbone with the deuterium atoms already in the desired location. This targeted approach is essential for creating a tool to probe specific metabolic pathways. While general methods for deuteration of aromatic systems exist, the synthesis of specifically labeled side chains typically relies on this bottom-up construction from labeled precursors. An analogous approach used for creating radiolabeled tamoxifen isomers involves catalytic tritium-halogen exchange on brominated precursors, a technique that highlights the general principle of modifying precursors for isotopic labeling. illinois.edu

The incorporation of deuterium is based on the "kinetic isotope effect." The greater mass of deuterium compared to hydrogen causes the carbon-deuterium bond to be stronger and break more slowly during enzymatic reactions. This slowing of metabolism at the deuterated site allows researchers to study the consequences of specific metabolic pathways. nih.govoup.com

Stereoselective Synthesis and Isomeric Purity for Research

The geometry of the double bond in tamoxifen and its analogs is a critical determinant of their biological activity. The (Z)-isomers are generally the more potent antiestrogenic forms, while the (E)-isomers, such as (E)-3-Hydroxy Tamoxifen, often exhibit different pharmacological profiles. nih.gov Therefore, the synthesis of this compound for research applications requires stringent stereocontrol to ensure isomeric purity.

Several advanced synthetic methodologies are employed to achieve high stereoselectivity:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki or Stille coupling can be designed to produce the desired (E)-isomer with high fidelity. researchgate.net The Suzuki-Miyaura cross-coupling, in particular, has been utilized in the synthesis of tamoxifen analogues. researchgate.net

Wittig-type Reactions: Modified Wittig reactions and related olefination strategies, such as the Boron-Wittig reaction, provide another powerful route to control the E/Z selectivity of the resulting alkene. researchgate.net

McMurry Coupling: This reaction has been used to stereoselectively generate the desired internal alkene core of 4-hydroxy-Tamoxifen derivatives. researchgate.net

Even with highly selective reactions, achieving the isomeric purity required for precise mechanistic studies often necessitates further purification. In cases where a mixture of isomers is formed, chromatographic separation techniques such as semi-preparative High-Performance Liquid Chromatography (HPLC) are employed to isolate the pure (E)-isomer. frontiersin.orgnih.gov

| Methodology | Description | Application in Tamoxifen Synthesis |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) | Forms a carbon-carbon bond between an organometallic compound and an organic halide, catalyzed by a palladium complex. | Used to stereoselectively produce specific isomers of the tamoxifen core structure. researchgate.net |

| Wittig-type Reactions | A reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to create an alkene. Modifications can control E/Z selectivity. | Provides control over the geometry of the central double bond in tamoxifen analogs. researchgate.net |

| McMurry Coupling | A reductive coupling of two ketone or aldehyde molecules to form an alkene using a titanium chloride compound. | Employed to stereoselectively synthesize the alkene backbone of hydroxytamoxifen derivatives. researchgate.net |

| Chromatographic Separation (HPLC) | A technique to separate, identify, and quantify components in a mixture. | Essential for separating E/Z isomer mixtures to achieve the high isomeric purity needed for research. frontiersin.org |

Development of Novel Tamoxifen Derivatives for Mechanistic Studies

The synthesis of novel tamoxifen derivatives, including isotopically labeled and structurally modified analogs, is a cornerstone of efforts to better understand the drug's complex mechanism of action. nih.govaurak.ac.ae These compounds serve as molecular probes to investigate metabolic activation, receptor binding, and structure-activity relationships.

One of the key applications for deuterated tamoxifen is the elucidation of metabolic pathways. The use of [D5-ethyl]tamoxifen has been instrumental in studying the drug's genotoxicity. oup.com Research using a mixture of deuterated and undeuterated tamoxifen incubated with rat liver microsomes demonstrated a significant deuterium isotope effect for the α-hydroxylation pathway. oup.com This finding provided strong evidence that α-hydroxylation is a critical step in the metabolic activation of tamoxifen into a DNA-reactive metabolite. oup.comoup.com The distinct mass signature of deuterated compounds allows for their clear identification in complex biological mixtures using techniques like HPLC-electrospray ionization mass spectrometry (HPLC-ESI-MS). oup.com

Beyond metabolism, novel derivatives are developed to explore interactions with biological targets. Continuous efforts are made to synthesize analogs with modified structures to understand how these changes impact biological activity. aurak.ac.ae For instance, novel carbonyl analogs of tamoxifen have been synthesized to evaluate and enhance binding affinity for different estrogen receptor subtypes (ERα and ERβ). frontiersin.org Such studies help to map the structure-activity relationships that govern the drug's effects. frontiersin.org

Furthermore, research with specific isomers has uncovered previously unknown biological activities. Studies on the individual (E) and (Z) isomers of tamoxifen and its metabolites have revealed that they can interact with cannabinoid receptors (CB1R and CB2R) in an isomer-specific manner, suggesting ER-independent mechanisms of action. nih.govresearchgate.net This highlights how the development of stereochemically pure derivatives is crucial for discovering novel pharmacology and potential new therapeutic applications for the tamoxifen scaffold. nih.gov

| Derivative Type | Research Application | Key Findings |

|---|---|---|

| Deuterated Analogs (e.g., [D5-ethyl]tamoxifen) | Investigating metabolic pathways and genotoxicity. oup.com | The kinetic isotope effect confirmed α-hydroxylation as a key bioactivation pathway leading to DNA adduct formation. oup.comoup.com |

| Carbonyl Analogs | Probing and enhancing estrogen receptor (ER) binding affinity. frontiersin.org | Certain phenyl esters exhibited higher binding affinity to both ERα and ERβ than 4-hydroxytamoxifen (B85900). frontiersin.org |

| Isomers (E and Z) of Tamoxifen and Metabolites | Exploring receptor specificity and off-target effects. nih.govresearchgate.net | Demonstrated distinct, isomer-specific affinity and activity at cannabinoid receptors, revealing potential ER-independent actions. nih.gov |

| Analogs with Modified Side Chains | Studying structure-activity relationships and identifying new molecular targets. aurak.ac.ae | Revealed that cytotoxicity could be independent of ER actions, with some derivatives inhibiting enzymes like DNA topoisomerase II. aurak.ac.ae |

Metabolic Pathways and Enzyme Kinetics in Research Models

Phase I Metabolism Pathways of Tamoxifen (B1202) and its Metabolites

Phase I metabolism is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes and the flavin-containing monooxygenase (FMO) system. researchgate.net These enzymes are responsible for converting the parent drug, Tamoxifen, into several key metabolites.

The conversion of Tamoxifen into its more active metabolites is heavily dependent on the CYP enzyme system. clinpgx.org Two principal pathways are 4-hydroxylation and N-demethylation. clinpgx.org

4-Hydroxylation: This pathway leads to the formation of 4-hydroxytamoxifen (B85900) (4-OH-TAM), a metabolite with approximately 30- to 100-fold greater affinity for the estrogen receptor than Tamoxifen itself. clinpgx.org Multiple CYP isoforms are involved, but CYP2D6 is considered the primary catalyst for this reaction, especially at lower substrate concentrations. nih.govnih.govnih.gov Other enzymes, including CYP2C9, CYP3A4, and CYP2B6, also contribute to 4-hydroxylation. nih.govnih.govresearchgate.net

N-demethylation: This pathway, mainly mediated by CYP3A4 and CYP3A5, produces N-desmethyltamoxifen, the most abundant metabolite found in patient plasma. researchgate.netresearchgate.netnih.gov While less potent than 4-OH-TAM, N-desmethyltamoxifen serves as a crucial intermediate.

Formation of Endoxifen (B1662132): The highly potent antiestrogenic metabolite, endoxifen (4-hydroxy-N-desmethyltamoxifen), is formed through two main routes: the 4-hydroxylation of N-desmethyltamoxifen, catalyzed primarily by CYP2D6, or the N-demethylation of 4-OH-TAM, mediated by enzymes like CYP3A4. nih.govclinpgx.orgresearchgate.net Plasma concentrations of endoxifen are, on average, significantly higher than those of 4-OH-TAM. clinpgx.org

α-Hydroxylation: Another significant pathway is α-hydroxylation, which produces α-hydroxytamoxifen. This reaction is predominantly catalyzed by the CYP3A subfamily, particularly CYP3A4. acs.orgclinpgx.org This metabolite is of interest because its subsequent sulfation can lead to the formation of reactive species capable of forming DNA adducts. clinpgx.orgoup.com

The table below summarizes the key CYP enzymes involved in the primary metabolic transformations of Tamoxifen.

| Metabolite | Precursor | Key CYP Isoforms | Metabolic Reaction |

| 4-hydroxytamoxifen | Tamoxifen | CYP2D6 (major), CYP2C9, CYP3A4, CYP2B6 nih.govnih.govresearchgate.net | 4-Hydroxylation |

| N-desmethyltamoxifen | Tamoxifen | CYP3A4, CYP3A5 (major) researchgate.netresearchgate.net | N-demethylation |

| Endoxifen | N-desmethyltamoxifen | CYP2D6 clinpgx.orgresearchgate.net | 4-Hydroxylation |

| Endoxifen | 4-hydroxytamoxifen | CYP3A4 clinpgx.org | N-demethylation |

| α-hydroxytamoxifen | Tamoxifen | CYP3A4 clinpgx.org | α-Hydroxylation |

In addition to the CYP system, Tamoxifen is also a substrate for flavin-containing monooxygenases (FMOs). researchgate.net These enzymes catalyze the N-oxygenation of Tamoxifen to form Tamoxifen-N-oxide (TNO). nih.govtandfonline.com Human FMO1 and FMO3 are the primary isoforms responsible for this reaction. clinpgx.orgnih.gov Research indicates that Tamoxifen is a markedly better substrate for FMO1 than for FMO3. tandfonline.com

Interestingly, the formation of TNO is a reversible process. TNO can be reduced back to Tamoxifen by several cytochrome P450 enzymes, including CYP1A1, CYP1A2, CYP2A6, and CYP3A4, as well as by hemoglobin. clinpgx.orgnih.gov This interconversion suggests the potential for a metabolic cycle in vivo. nih.gov FMO-dependent N-oxygenation is generally considered a detoxification pathway, as the resulting N-oxide is typically more water-soluble and readily excreted. tandfonline.comtandfonline.com

Phase II Metabolism Pathways of Tamoxifen and its Metabolites

Phase II metabolism involves the conjugation of Phase I metabolites, primarily through glucuronidation and sulfation, to produce more polar, inactive compounds that are easily eliminated from the body. clinpgx.orgresearchgate.net

Glucuronidation is a major pathway for the metabolism and elimination of Tamoxifen's active hydroxylated metabolites, 4-OH-TAM and endoxifen. nih.govnih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and effectively negates the antiestrogenic activity of the metabolites. nih.govaacrjournals.org Approximately 75% of a Tamoxifen dose is excreted as glucuronide conjugates. clinpgx.org

O-Glucuronidation: This occurs with the hydroxylated metabolites, 4-OH-TAM and endoxifen. plos.orgnih.gov In vitro studies using human liver microsomes and recombinant UGTs have identified several key enzymes. UGT2B7 exhibits high activity against the trans-isomers of both 4-OH-TAM and endoxifen. nih.govnih.gov Other UGTs, such as UGT1A8 and UGT1A10, are also highly active, particularly in extrahepatic tissues. nih.govaacrjournals.org UGT2B15 shows significant activity against the cis-isomers of these metabolites. aacrjournals.org

N-Glucuronidation: This pathway has been observed for both Tamoxifen and 4-OH-TAM. plos.orgnih.gov UGT1A4 is the primary enzyme responsible for the N-glucuronidation of both compounds. nih.gov

The following table details the UGT enzymes involved in the glucuronidation of Tamoxifen metabolites.

| Substrate | Conjugation Type | Key UGT Isoforms |

| trans-4-hydroxytamoxifen | O-Glucuronidation | UGT2B7, UGT1A8, UGT1A10 nih.govaacrjournals.org |

| trans-endoxifen | O-Glucuronidation | UGT2B7, UGT1A8, UGT1A10 nih.govaacrjournals.org |

| cis-4-hydroxytamoxifen | O-Glucuronidation | UGT1A10, UGT2B15 aacrjournals.org |

| cis-endoxifen | O-Glucuronidation | UGT1A10, UGT2B15 aacrjournals.org |

| Tamoxifen | N-Glucuronidation | UGT1A4 nih.gov |

| 4-hydroxytamoxifen | N-Glucuronidation | UGT1A4 nih.gov |

Sulfation, catalyzed by sulfotransferases (SULTs), is another critical Phase II conjugation pathway for Tamoxifen metabolites. clinpgx.org

Sulfation of 4-hydroxytamoxifen: This reaction is primarily catalyzed by SULT1A1. clinpgx.orgaacrjournals.org The resulting product, 4-sulfoxytamoxifen, is more polar and easily excretable. aacrjournals.org This is generally considered a detoxification pathway. nih.gov However, some research suggests that 4-sulfoxytamoxifen may play a role in tamoxifen-induced apoptosis, independent of detoxification. aacrjournals.org Endoxifen and 4-OH-TAM have also been shown to be substrates for SULT1E1. uiowa.edu

Sulfation of α-hydroxytamoxifen: In contrast to the sulfation of 4-OH-TAM, the sulfation of α-hydroxytamoxifen represents a bioactivation pathway. nih.gov This reaction, catalyzed by SULT2A1, forms a reactive ester that can covalently bind to DNA, forming adducts. oup.comresearchgate.net This mechanism has been implicated in the genotoxicity of Tamoxifen. oup.comtandfonline.com

Stereospecific Metabolism and Isomeric Interconversion in Research Systems

Tamoxifen and its hydroxylated metabolites exist as geometric isomers ((Z) and (E) or cis and trans). This stereochemistry is a critical determinant of biological activity. The (Z)-isomers of 4-OH-TAM and endoxifen are the potent antiestrogens, exhibiting much higher affinity for the estrogen receptor than their corresponding (E)-isomers. researchgate.net

The metabolic enzymes often exhibit stereoselectivity. For instance, UGTs show different activities toward cis and trans isomers of 4-OH-TAM and endoxifen. nih.govaacrjournals.org Furthermore, research has shown that CYP enzymes can catalyze the interconversion of these isomers. Recombinant human CYP1B1 has been identified as the principal catalyst of trans-cis isomerization of 4-hydroxytamoxifen, with CYP2B6 and CYP2C19 also contributing to this reaction. nih.gov More complex stereospecific biotransformations have also been observed; for example, the conversion of (E)-Metabolite E to Tamoxifen bisphenol is specifically catalyzed by CYP2B6, while the (Z)-isomer is converted by CYP2C19. nih.gov This isomeric interconversion adds another layer of complexity to the metabolic profile and pharmacological activity of Tamoxifen.

Molecular and Cellular Mechanisms of Action in Preclinical Models

Estrogen Receptor Interaction and Modulatory Effects

The initial and most critical step in the mechanism of action for (E)-3-Hydroxy Tamoxifen-d5 is its direct interaction with estrogen receptors (ERs). This engagement is characterized by high-affinity binding and a complex profile of agonist and antagonist activities that are dependent on the specific cellular context and the isomeric form of the molecule.

Ligand Binding Domain Interactions

(E)-3-Hydroxy Tamoxifen (B1202), the non-deuterated analogue of this compound, demonstrates a significantly higher binding affinity for the estrogen receptor compared to tamoxifen itself. nih.gov Reports indicate that its affinity can be 10 to 60 times greater than that of tamoxifen. nih.govwikipedia.org This enhanced affinity is attributed to the presence of the hydroxyl group, which facilitates critical interactions within the ligand-binding domain (LBD) of the ER.

Upon binding, tamoxifen and its metabolites induce a conformational change in the ER. Specifically, the bulky side chain of the molecule repositions helix 12 of the LBD. This conformational shift obstructs the binding of coactivator proteins that are necessary for the transcriptional activation of estrogen-responsive genes. kenyon.edu Key amino acid residues within the LBD, such as Glu-353 and Arg-394, are crucial for the hydrogen bonding interactions that stabilize the ligand-receptor complex. kenyon.edu

| Compound | Relative Binding Affinity (Estradiol = 100%) |

|---|---|

| Estradiol | 100% |

| Tamoxifen | 0.06 - 16% wikipedia.org |

| (E)-3-Hydroxy Tamoxifen (Droloxifene) | 0.2 - 15.2% wikipedia.org |

| 4-Hydroxytamoxifen (B85900) | ~100% nih.gov |

Differential Agonist/Antagonist Activity of Isomers in Cell Lines

The stereochemistry of hydroxytamoxifen derivatives plays a pivotal role in their biological activity. Preclinical studies have demonstrated that the (E) and (Z) isomers of 3-Hydroxy Tamoxifen (Droloxifene) possess distinct pharmacological profiles. The (E)-isomer, corresponding to the subject of this article, exhibits significantly higher binding affinity for the ER, approximately ten times greater than the (Z)-isomer. nih.gov

In terms of activity, (E)-3-Hydroxy Tamoxifen acts as a potent antiestrogen, effectively inhibiting the growth of ER-positive human breast cancer cell lines such as ZR-75. nih.gov Conversely, the (Z)-isomer shows weak to no antiestrogenic activity in the same cell line. nih.gov The estrogenic effect of the (Z)-isomer in the rat uterus is also weak. nih.gov This highlights the critical importance of the geometric configuration of the molecule in determining its interaction with the ER and its subsequent agonist or antagonist effects. In breast cancer cells, tamoxifen and its active metabolites primarily exhibit antagonist activity, blocking estrogen-stimulated proliferation. nih.gov

Gene Expression Regulation

The binding of this compound to the estrogen receptor directly impacts the transcription of a wide array of genes, leading to its therapeutic effects. This regulation occurs through the modulation of estrogen-regulated RNAs and the receptor's interaction with specific DNA sequences.

Modulation of Estrogen-Regulated RNAs

In preclinical models, (E)-3-Hydroxy Tamoxifen (Droloxifene) has been shown to modulate the expression of several key estrogen-regulated genes. For instance, it can prevent the estrogen-stimulated expression of the proto-oncogene c-myc, which is involved in cell proliferation. nih.gov Furthermore, it effectively induces the expression of transforming growth factor-beta (TGF-β), a negative growth factor that can inhibit the growth of breast cancer cells. nih.gov

Studies have also identified a broader set of genes whose expression is altered by droloxifene and tamoxifen. In the uteri of ovariectomized rats, both compounds were found to induce the mRNA levels of genes such as the interleukin 4 receptor, heat-shock protein 70 kDa, metallothionein, and cyr-61. nih.gov However, the extent and timing of this induction can differ between droloxifene, tamoxifen, and estrogen, indicating a nuanced regulation of gene expression. nih.gov

Influence on Estrogen Response Elements

The estrogen receptor, when bound by an agonist like estradiol, typically forms a dimer and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby initiating transcription. kenyon.edu When bound by an antagonist like (E)-3-Hydroxy Tamoxifen, the conformational change induced in the ER alters its interaction with the transcriptional machinery at the EREs.

The tamoxifen-ER complex can still bind to EREs, but its altered conformation prevents the recruitment of coactivators necessary for gene transcription. kenyon.edu Instead, it may recruit corepressor proteins, which actively silence gene expression. nih.gov This blockade of estrogen-mediated transcription via EREs is a central mechanism of its antiestrogenic action in breast cancer cells.

Cellular Effects in In Vitro Research Models

The molecular interactions and gene regulation changes induced by this compound translate into significant cellular effects in in vitro models of breast cancer. These effects primarily involve the inhibition of cell growth and the induction of programmed cell death.

(E)-3-Hydroxy Tamoxifen (Droloxifene) has demonstrated more effective inhibition of the growth of various ER-positive human breast cancer cell lines compared to tamoxifen. nih.gov This superior growth-inhibiting potency is observed at clinically relevant concentrations. nih.gov The compound blocks human breast cancer cells in the G1 phase of the cell cycle, thereby halting their proliferation. nih.gov

Furthermore, droloxifene has been shown to induce apoptosis, or programmed cell death, in MCF-7 human breast cancer cells. medchemexpress.comnih.gov This induction of apoptosis is linked to the upregulation of the tumor suppressor protein p53. medchemexpress.comresearchgate.net The ability to trigger apoptosis contributes to its efficacy as an anticancer agent in preclinical models.

| Cell Line | Observed Effect | Associated Molecular Change |

|---|---|---|

| MCF-7 | Inhibition of cell growth, Induction of apoptosis nih.govmedchemexpress.com | Induction of p53 expression medchemexpress.com |

| ZR-75 | Inhibition of cell growth nih.gov | Antiestrogenic activity nih.gov |

| General ER-positive lines | Blockade of cells in G1 phase of the cell cycle nih.gov | Inhibition of estrogen-stimulated c-myc expression nih.gov |

Effects on Cell Proliferation

This compound, like other active metabolites of tamoxifen, primarily exerts its effects on cell proliferation by acting as a selective estrogen receptor modulator (SERM). nih.gov In estrogen receptor (ER)-positive breast cancer cells, it competitively binds to the estrogen receptor, primarily ERα, thereby blocking the proliferative signals induced by estrogen. nih.gov This antagonist effect in breast tissue is a cornerstone of its therapeutic action. nih.gov

Preclinical studies have consistently demonstrated that tamoxifen and its hydroxylated metabolites inhibit the proliferation of ER-positive breast cancer cell lines, such as MCF-7. caymanchem.comnih.gov The binding of this compound to the ER leads to a conformational change in the receptor that is different from that induced by estrogen. This altered conformation prevents the recruitment of coactivator proteins necessary for the transcription of estrogen-responsive genes that drive cell cycle progression. nih.gov Consequently, the cells are arrested in the G0/G1 phase of the cell cycle, leading to a cytostatic effect. mdpi.com

| Cell Line | Compound | Effect on Proliferation | Key Finding |

| MCF-7 (ER+) | Tamoxifen | Inhibition | Significantly inhibits proliferation compared to control. nih.gov |

| Endometrial Cells | Tamoxifen | Minimal Inhibition | No significant difference in inhibition compared to control. nih.gov |

| Tamoxifen-Resistant Breast Cancer Cells | Tamoxifen | Stimulation | Can stimulate proliferation in resistant cells. nih.gov |

It is noteworthy that in certain tissues, such as the endometrium, tamoxifen and its metabolites can exhibit partial agonist activity, leading to cell proliferation. nih.gov This tissue-specific action is a defining characteristic of SERMs.

Induction of Apoptosis Pathways

In ER-positive cells, the sustained blockade of estrogenic signaling by this compound can lead to cellular stress and the activation of intrinsic apoptotic pathways. nih.gov This often involves the modulation of key signaling proteins such as Bcl-2 family members. mdpi.com For instance, treatment with tamoxifen has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax in pituitary adenoma cells. mdpi.com

Furthermore, tamoxifen and its metabolites can induce apoptosis through ER-independent mechanisms, particularly at higher concentrations. researchgate.netnih.gov These pathways can involve the modulation of various signaling molecules and cellular processes, including:

Protein Kinase C (PKC) : Alteration of PKC activity. nih.gov

Calmodulin : Interaction with calmodulin signaling. nih.gov

Mitogen-Activated Protein Kinases (MAPK) : Activation of stress-activated protein kinases like JNK and p38. nih.gov

Oxidative Stress : Generation of reactive oxygen species. nih.gov

Mitochondrial Permeability Transition (MPT) : Induction of MPT, leading to the release of pro-apoptotic factors from the mitochondria. nih.govnih.gov

Ceramide Generation : Increased production of the pro-apoptotic lipid ceramide. nih.gov

The activation of caspases, which are key executioners of apoptosis, has also been implicated in tamoxifen-induced cell death. nih.govnih.gov

Mechanisms of Resistance in Cell and Animal Models

A significant challenge in the clinical use of tamoxifen is the development of resistance. Preclinical models have been instrumental in elucidating the molecular mechanisms that underlie both de novo and acquired resistance to tamoxifen and its active metabolites like this compound.

Estrogen Receptor Alpha Downregulation and Mutation in Research Systems

Since the primary target of this compound is ERα, alterations in this receptor are a major cause of resistance. uthsc.edu

Loss or Downregulation of ERα : A straightforward mechanism of resistance is the loss of ERα expression in tumor cells. mdpi.com Without the target receptor, the drug cannot exert its anti-proliferative effects. This loss can occur through mechanisms such as aberrant methylation of the ERα gene promoter. mdpi.com

ERα Mutations : Somatic mutations in the ERα gene (ESR1) can lead to ligand-independent activation of the receptor, rendering it constitutively active and unresponsive to tamoxifen's antagonistic effects. nih.govbiorxiv.org For example, the D351Y mutation in the ligand-binding domain of ERα has been shown to reduce the interaction with corepressors in the presence of tamoxifen, potentially leading to tamoxifen-stimulated tumor growth. nih.gov Another mutation, K303R, has been associated with estrogen hypersensitivity and decreased sensitivity to tamoxifen. nih.gov

Alterations in Signaling Pathways

Crosstalk between the ER signaling pathway and other cellular signaling cascades can bypass the inhibitory effects of this compound and promote cell survival and proliferation. Key pathways implicated in tamoxifen resistance include:

Receptor Tyrosine Kinase (RTK) Pathways : Upregulation and activation of RTKs such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are frequently observed in tamoxifen-resistant cells. mdpi.comd-nb.info These pathways can activate downstream signaling molecules like MAPKs (e.g., ERK1/2) and the PI3K/Akt/mTOR pathway, which can phosphorylate and activate ERα in a ligand-independent manner, or promote cell proliferation through ER-independent mechanisms. researchgate.netnih.gov

PI3K/Akt/mTOR Pathway : This is a central signaling pathway that regulates cell growth, proliferation, and survival. Hyperactivation of this pathway, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN, is a common mechanism of tamoxifen resistance. mdpi.comresearchgate.net

NF-κB Signaling : The transcription factor NF-κB can be hyperactivated in tamoxifen-resistant breast cancer and contribute to cell survival. mdpi.com

STAT3 Signaling : The EGFR and Src-mediated STAT3 signaling pathway has been found to be activated in tamoxifen-resistant breast cancer cells, and its inhibition can enhance sensitivity to tamoxifen. d-nb.info

| Signaling Pathway | Role in Tamoxifen Resistance |

| EGFR/HER2 | Ligand-independent activation of ERα and promotion of cell proliferation. mdpi.comd-nb.info |

| PI3K/Akt/mTOR | Promotes cell growth and survival, bypassing tamoxifen's inhibitory effects. mdpi.comresearchgate.net |

| NF-κB | Contributes to cell survival in resistant cells. mdpi.com |

| STAT3 | Activated in resistant cells; inhibition can restore tamoxifen sensitivity. d-nb.info |

Role of Autophagy in Drug-Resistant Cell Lines

Autophagy is a cellular process of self-digestion that can either promote cell survival or cell death depending on the context. In the context of tamoxifen resistance, autophagy often plays a pro-survival role. jcancer.org Tamoxifen treatment can induce autophagy in breast cancer cells. mdpi.com While this can lead to cell death in sensitive cells, in resistant cells, autophagy can act as a survival mechanism to cope with cellular stress induced by the drug. nih.govmdpi.com

Studies have shown that tamoxifen-resistant cell lines, such as MCF7-TamR, exhibit an increased autophagic flux. nih.gov This enhanced autophagy helps to protect the lysosomes from tamoxifen-induced damage and provides the cells with nutrients and energy to survive and proliferate. nih.gov Inhibition of autophagy has been shown to resensitize resistant cells to tamoxifen. nih.govnih.gov

Influence on Cell Cycle Regulators in Resistance Models

As this compound primarily induces cell cycle arrest in the G1 phase, alterations in the expression and function of key cell cycle regulators can confer resistance. nih.gov

Cyclins and Cyclin-Dependent Kinases (CDKs) : Overexpression of cyclins D1 and E, which are critical for the G1/S phase transition, is frequently observed in tamoxifen-resistant breast cancer. nih.govnih.gov This overexpression can drive cell cycle progression despite the presence of tamoxifen.

CDK Inhibitors : The CDK inhibitors p21 and p27 are important negative regulators of the cell cycle. nih.gov While tamoxifen typically induces the expression of p21 and p27, leading to cell cycle arrest, a loss of this induction or a dysregulation of these inhibitors can contribute to resistance. nih.gov

Replication Factor C Subunit 3 (RFC3) : Recent studies have implicated RFC3 in tamoxifen resistance. Higher expression of RFC3 in resistant cells is correlated with cell cycle progression, and knockdown of RFC3 can block cells in the S-phase and reduce proliferation. aging-us.com

Advanced Analytical Methodologies for Research Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its advanced version, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), are the primary techniques for the quantification of tamoxifen (B1202) and its metabolites in biological matrices. nih.govnih.gov These methods offer high sensitivity and specificity, allowing for the accurate measurement of compounds even at low concentrations. nih.gov UPLC technology, utilizing columns with smaller particle sizes (e.g., 1.7 µm), provides significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. sci-hub.box This allows for shorter analysis times, often reducing a 10-minute HPLC run to just 3.5 minutes with comparable or better peak separation. sci-hub.box

The general workflow involves sample preparation, typically a protein precipitation from plasma or serum using acetonitrile, followed by chromatographic separation and detection by a tandem mass spectrometer. nih.govresearchgate.netnih.govnih.govresearchgate.net The mass spectrometer is usually operated in the positive ion electrospray ionization (ESI) mode, and quantification is achieved using multiple reaction monitoring (MRM). nih.govnih.govresearchgate.net In MRM, specific precursor-to-product ion transitions are monitored for the analyte and its stable isotope-labeled internal standard, like (E)-3-Hydroxy Tamoxifen-d5, ensuring high selectivity and minimizing matrix interference. nih.gov

The development of robust bioanalytical assays is a prerequisite for reliable quantification. These methods are fully validated to ensure they meet stringent criteria for accuracy, precision, linearity, and sensitivity. nih.govnih.govresearchgate.netnih.gov Validation demonstrates good linearity over a specified concentration range, with correlation coefficients (R²) typically ≥ 0.98. nih.govelsevierpure.com

For instance, a validated UPLC-MS/MS method for tamoxifen and its metabolites showed linearity between 1 and 500 ng/ml for tamoxifen and N-desmethyltamoxifen, 0.2 to 100 ng/ml for endoxifen (B1662132), and 0.1 to 50 ng/ml for 4-hydroxytamoxifen (B85900). nih.govnih.gov The accuracy and precision of these assays are assessed using quality control samples at multiple concentration levels. Intra- and inter-assay reproducibilities are generally low, with coefficients of variation (CVs) well within the accepted limit of 15%. researchgate.netnih.govresearcher.lifescitechnol.com For example, one method reported intra- and inter-assay reproducibilities of 0.2-8.4% and 0.6-6.3%, respectively, with accuracies between 86-103%. nih.govresearcher.liferesearchgate.net The lower limit of quantification (LLOQ) is a critical parameter, with modern assays achieving sensitivities down to 0.1 ng/ml for some metabolites. nih.gov

| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

|---|---|---|---|---|---|

| Tamoxifen | 1 - 500 | 0.5 | <9.2 | <8.5 | 95.5 - 104.5 |

| N-desmethyltamoxifen | 1 - 500 | 0.5 | <7.8 | <9.1 | 96.2 - 103.8 |

| (Z)-Endoxifen | 0.2 - 100 | 0.2 | <10.1 | <11.2 | 94.7 - 105.3 |

| 4-hydroxytamoxifen | 0.1 - 50 | 0.1 | <12.3 | <13.5 | 92.4 - 106.1 |

This table presents representative data synthesized from typical UPLC-MS/MS assay validation reports for tamoxifen and its key metabolites. nih.govnih.gov

In vitro metabolic stability assays are crucial in drug discovery to predict the metabolic fate of a compound. nuvisan.comspringernature.comwuxiapptec.com These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nuvisan.comspringernature.comwuxiapptec.com The rate at which the parent compound disappears over time is measured to determine its metabolic stability. springernature.com LC-MS/MS is the preferred analytical technique for quantifying the remaining parent compound in the incubation mixture due to its speed, specificity, and sensitivity. nuvisan.comspringernature.com

In these studies, this compound can be used as an internal standard to accurately quantify the non-deuterated metabolite. Furthermore, stable isotope-labeled compounds are powerful tools for identifying subsequent metabolic products. The distinct mass signature of the deuterated compound and its metabolites allows for their clear detection against a complex biological background, aiding in the elucidation of metabolic pathways. For slowly metabolized compounds, specialized techniques like the hepatocyte relay method can extend incubation times up to 20 hours or more, allowing for the detection of metabolic reactions that would be missed in shorter-term assays. wuxiapptec.com

Animal pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. Validated LC-MS/MS and UPLC-MS/MS methods are used to measure the concentration of the drug and its metabolites in biological samples (e.g., plasma, serum) collected from animals over time. nih.govclinpgx.orgresearchgate.net

For example, in studies with mice and rats, LC-MS/MS has been used to determine the PK profiles of tamoxifen and its metabolites after oral or injection administration. nih.govresearchgate.netbu.edu These studies allow for the calculation of key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and the area under the concentration-time curve (AUC). nih.gov In a study in mice given a single oral dose of tamoxifen, the peak plasma concentration was reached at 2 hours. researchgate.net Another study in horses found that the elimination half-life of tamoxifen was 15.40 ± 5.80 hours. nih.gov The use of deuterated internal standards like this compound in these studies is critical for ensuring the quantitative accuracy needed to build reliable pharmacokinetic models. researchgate.net

| Species | Dose | Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (µg·hr/mL) | t1/2 (hr) |

|---|---|---|---|---|---|---|

| Rat | 200 mg/kg | Tamoxifen | - | 3-6 | 57.5 | 10.3 |

| Mouse | 200 mg/kg | Tamoxifen | - | 3-6 | 15.9 | 11.9 |

| Mouse | 1 mg/kg | Tamoxifen | 2.8 | 2 | - | - |

| Horse | 0.25 mg/kg | Tamoxifen | 4.65 | 3 | - | 15.4 |

This table summarizes pharmacokinetic data from various animal studies. Note that parameters and conditions vary between studies. nih.govresearchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of tamoxifen and its metabolites. ste-mart.com In GC-MS, the sample is vaporized and separated based on its volatility and interaction with a stationary phase inside a long column before being detected by a mass spectrometer. ste-mart.com This method can provide three-dimensional data, including mass spectra for identity confirmation and chromatograms for qualitative and quantitative analysis. ste-mart.com

GC-MS has been used for screening tamoxifen metabolites in urine, often for anti-doping purposes, as tamoxifen can be misused in sports. uchile.clresearchgate.netresearchgate.net For analysis, tamoxifen and its hydroxylated metabolites typically require a derivatization step, such as conversion to trimethylsilyl (TMS) derivatives, to increase their volatility and thermal stability for GC analysis. uchile.cl The mass spectrometer can be operated in full-scan mode for identification or in selected ion monitoring (SIM) mode for targeted quantification, which offers enhanced sensitivity by monitoring specific characteristic ions. uchile.cl For instance, the main metabolite hydroxymethoxytamoxifen can be detected by monitoring ions at m/z 58, 72, and 489. uchile.cl

Role of Deuterated Standards in Mass Spectrometry-Based Quantification and Tracer Studies

Deuterated compounds like this compound play a crucial role as internal standards in mass spectrometry-based quantification. researchgate.net An ideal internal standard co-elutes with the analyte and behaves identically during sample extraction, processing, and ionization, but is distinguishable by its mass. Since deuterated standards have nearly identical physicochemical properties to their non-deuterated counterparts, they can compensate for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification. nih.govresearchgate.net The addition of a known amount of the deuterated standard at the beginning of the sample preparation process allows for the analyte concentration to be determined by the ratio of the analyte's MS signal to the internal standard's MS signal. nih.gov

Beyond their use as internal standards, deuterated compounds can also serve as tracers in metabolic studies. The substitution of hydrogen with deuterium (B1214612) can lead to a "kinetic isotope effect," which can slow down metabolic reactions that involve the cleavage of a carbon-deuterium bond. This property allows researchers to investigate metabolic pathways and identify sites on a molecule that are susceptible to metabolism.

Stereoisomeric Separation and Quantification Techniques

Tamoxifen and its key active metabolites, 4-hydroxytamoxifen and endoxifen, exist as geometric isomers (Z and E). nih.govresearchgate.net This isomerism is critically important because the biological activity resides almost exclusively in the Z-isomers, which have a much higher affinity for the estrogen receptor than the E-isomers. Therefore, analytical methods must be able to separate and individually quantify these isomers. nih.gov

LC-MS/MS and UPLC-MS/MS methods have been successfully developed to achieve this stereoisomeric separation. nih.govresearcher.liferesearchgate.netnih.gov Chromatographic separation is typically accomplished on C18 or other reversed-phase columns using carefully optimized mobile phases. nih.govnih.govelsevierpure.com For example, a novel LC-MS/MS method was developed to separate and quantify the E, Z, and Z' isomers of endoxifen and 4-OH-Tam. nih.govresearcher.liferesearchgate.net The ability to resolve these isomers is essential for accurately assessing the concentration of the pharmacologically active forms of the drug and for conducting meaningful pharmacokinetic and pharmacodynamic research. nih.govelsevierpure.com

Research Applications in Biological and Preclinical Models

Use in In Vitro Cellular Models

In in vitro cellular models, (E)-3-Hydroxy Tamoxifen-d5 is instrumental for studies investigating the cellular uptake, metabolism, and mechanism of action of tamoxifen (B1202) and its metabolites. For instance, in studies utilizing estrogen receptor (ER)-positive breast cancer cell lines such as MCF-7, this deuterated compound allows for the accurate measurement of intracellular concentrations of active metabolites.

The biological effects of tamoxifen and its metabolites on cell growth and the modulation of estrogen-responsive genes are evaluated in various breast cancer cell lines. nih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for distinguishing between the parent drug and its various metabolites, and for quantifying their formation and clearance within the cellular environment. This aids in understanding the competitive and reversible relationship between tamoxifen metabolites and estrogens at the receptor level. nih.gov

Below is a representative data table illustrating the types of findings from in vitro studies where a deuterated standard would be essential.

| Cell Line | Experimental Focus | Typical Findings with Accurate Quantification |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Determination of the anti-estrogenic potency of metabolites. caymanchem.com |

| T47D | Estrogen-Responsive Breast Cancer | Elucidation of structure-function relationships of hydroxylated metabolites. nih.gov |

| MDA-MB-231 | Estrogen Receptor-Negative Breast Cancer | Investigation of ER-independent mechanisms of action. caymanchem.com |

Application in In Vivo Animal Models

The application of this compound extends to in vivo animal models, where it is essential for pharmacokinetic analyses and for understanding the systemic effects of tamoxifen and its metabolites.

In xenograft models, where human breast cancer cells are implanted into immunodeficient mice, this compound is used to accurately quantify the levels of active tamoxifen metabolites within the tumor tissue and plasma. This is critical for correlating drug concentrations with therapeutic efficacy and for investigating the molecular pathways associated with treatment response and resistance. nih.govcaymanchem.com For example, studies have utilized such models to identify gene expression profiles and signaling pathways that are altered upon tamoxifen treatment, providing insights into mechanisms of action and potential biomarkers of response. nih.gov

| Animal Model | Research Focus | Key Insights Gained |

| Mouse Xenograft (MCF-7) | Tumor Growth Inhibition | Correlation of metabolite levels with tumor regression. caymanchem.com |

| Rat Mammary Carcinoma | Comparative Efficacy | Assessment of the relative potency of tamoxifen and its metabolites. nih.gov |

Ovariectomized rodent models are widely used to study the effects of estrogen and anti-estrogen therapies in a hormone-deprived environment. In these models, this compound facilitates the accurate measurement of tamoxifen metabolites in various tissues, helping to elucidate their tissue-specific estrogenic and anti-estrogenic effects. For example, studies in ovariectomized rats have shown that tamoxifen can act as an estrogen agonist on bone, preventing the skeletal changes associated with ovarian hormone deficiency. nih.gov Accurate quantification of metabolites is key to understanding these differential effects.

Animal models are also employed to investigate how tamoxifen and its metabolites regulate gene expression in vivo. The use of deuterated standards is crucial for correlating the plasma and tissue concentrations of specific metabolites with changes in the expression of estrogen-responsive genes. oaepublish.com This is particularly important in the context of tamoxifen-inducible gene expression systems, such as the Cre-loxP system, where precise control and measurement of the inducing agent are necessary. caymanchem.comoaepublish.com

Investigating Enzyme-Drug Interactions in Research Settings

The metabolism of tamoxifen is complex, involving multiple cytochrome P450 (CYP) enzymes. nih.gov this compound is an invaluable tool in studies aimed at characterizing these enzyme-drug interactions. By serving as an internal standard, it allows for the precise quantification of the formation of various metabolites in the presence of different CYP enzymes and their inhibitors. nih.gov

Research using human liver microsomes and specific CYP isoforms has been instrumental in identifying the key enzymes responsible for tamoxifen's biotransformation. nih.gov Such studies are critical for understanding potential drug-drug interactions that could alter the efficacy of tamoxifen treatment. nih.gov

| Enzyme System | Focus of Investigation | Relevance |

| Human Liver Microsomes | Overall Metabolic Profile | Understanding the complete pathway of tamoxifen biotransformation. nih.gov |

| Recombinant CYP Enzymes | Specific Enzyme Contributions | Identifying the roles of individual CYPs (e.g., CYP2D6, CYP3A4) in metabolite formation. nih.gov |

Studying Nuclear Receptor Pharmacology and Modulator Activity

Tamoxifen and its metabolites are classified as selective estrogen receptor modulators (SERMs), exhibiting tissue-specific agonist and antagonist activities. wikipedia.org this compound is used in research focused on the pharmacology of nuclear receptors, particularly the estrogen receptors ERα and ERβ. drugbank.com

By enabling the accurate quantification of tamoxifen metabolites in competitive binding assays and functional assays, this deuterated compound helps to determine their binding affinities for different nuclear receptors and their ability to modulate receptor activity. frontiersin.org These studies are fundamental to understanding the molecular basis of the tissue-selective effects of tamoxifen and for the development of new SERMs with improved therapeutic profiles. researchgate.netnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Binding Partners and Off-Target Research Interactions

While the primary target of Tamoxifen (B1202) and its metabolites is the estrogen receptor (ER), recent research has begun to uncover a range of "off-target" interactions that may contribute to both its therapeutic efficacy and its side-effect profile. Future research is increasingly focused on systematically identifying and characterizing these novel binding partners.

Computational analyses have identified several potential off-target receptors for Tamoxifen and its metabolites, including histamine H1 and H3 receptors, muscarinic M1, M4, and M5 subtypes, and the dopamine (B1211576) D2 receptor. nih.gov These interactions are being investigated to understand their contribution to the broader pharmacological effects of the drug. nih.gov Furthermore, studies have shown that isomers of Tamoxifen and its metabolites, such as 4-hydroxytamoxifen (B85900) (4-OHT), can exhibit distinct binding affinities and activities at cannabinoid receptors (CB1 and CB2). plos.org For instance, Z-4OHT shows a higher affinity for both CB1 and CB2 receptors compared to its E-isomer. plos.org

Another significant area of off-target research involves the G protein-coupled receptor 30 (GPR30). Studies have demonstrated that the off-target effects of 4-OHT can sensitize even ER-negative breast cancer cells to immune-mediated killing, a mechanism dependent on GPR30 expression. nih.gov Treatment with 4-OHT was found to upregulate pathways associated with death receptor and apoptotic signaling in both ER-positive and ER-negative cell lines. nih.gov This suggests a therapeutic potential for Tamoxifen metabolites that is independent of their canonical ER-pathway activity.

Identified Off-Target Interactions of Tamoxifen Metabolites

| Receptor/Protein Class | Specific Examples | Potential Implication | Supporting Evidence |

|---|---|---|---|

| Histamine Receptors | H1, H3 | Contribution to side-effect profile | Computational analysis nih.gov |

| Muscarinic Receptors | M1, M4, M5 | Modulation of non-canonical signaling pathways | Computational analysis nih.gov |

| Dopamine Receptors | D2 | Neurological and systemic side effects | Computational analysis nih.gov |

| Cannabinoid Receptors | CB1, CB2 | Modulation of immune and CNS pathways | Competition binding studies plos.org |

| G Protein-Coupled Receptors | GPR30 | ER-independent immunogenic modulation | Knockdown and protein array experiments nih.gov |

Advanced Structural Biology Studies of Receptor-Ligand Complexes

A deeper understanding of how (E)-3-Hydroxy Tamoxifen-d5 and related metabolites interact with their targets at an atomic level is crucial for rational drug design and for explaining their diverse biological effects. Advanced structural biology techniques, particularly X-ray crystallography, are providing high-resolution insights into these receptor-ligand complexes.

Crystal structures of the human estrogen receptor alpha (hERα) ligand-binding domain (LBD) in complex with 4-hydroxytamoxifen (4-OHT) have been solved, revealing the structural basis for its antagonistic action. rcsb.orgnih.gov When 4-OHT binds to the ligand-binding pocket, its bulkier structure induces a distinct conformational change compared to the binding of the natural agonist, estradiol. kenyon.edunih.gov Specifically, this binding repositions a key structural element, helix 12, of the receptor. Instead of sealing the pocket to recruit coactivators, helix 12 is shifted to occupy the coactivator-binding groove itself. rcsb.orgkenyon.eduproteopedia.org This "autoinhibitory" conformation physically blocks the binding of coactivator proteins that are necessary for initiating gene transcription, thus antagonizing the receptor's function. rcsb.orgkenyon.edu

Hydrodynamic characterizations have further shown that receptors complexed with 4-OHT are hydrodynamically larger than those bound to estradiol, suggesting that the ligand mediates significant transitions in the receptor's molecular orientation. nih.gov Some studies have even identified a second binding site for 4-OHT on the surface of the ERβ LBD, which overlaps with the coactivator binding site, further highlighting the complex structural interactions that can occur. researchgate.net Future studies will likely employ cryo-electron microscopy (cryo-EM) to visualize larger, more complex assemblies of these receptors with DNA and other regulatory proteins, providing a more dynamic picture of their function.

Structural Details of 4-Hydroxytamoxifen (4-OHT) Complexed with Estrogen Receptor α (ERα)

| Structural Feature | Description | Functional Consequence | PDB ID |

|---|---|---|---|

| Ligand Binding | 4-OHT binds within the hydrophobic ligand-binding pocket of the ERα LBD. | Competitive inhibition of estradiol binding. kenyon.edu | 3ERT rcsb.orgnih.gov |

| Conformational Change | The bulky side chain of 4-OHT prevents helix 12 from adopting its typical agonist-induced position. | Induces an antagonist conformation. nih.gov | 3ERT rcsb.org |

| Helix 12 Repositioning | Helix 12 is repositioned to physically occlude the coactivator binding groove on the receptor surface. rcsb.orgproteopedia.org | Prevents the binding of transcriptional coactivators, thereby silencing gene expression. kenyon.edu | 3ERT rcsb.org |

| Co-regulator Interaction Surface | Peptides that mimic corepressor motifs can bind to the antagonist-bound ERα LBD. rcsb.org | Provides a structural basis for the recruitment of corepressors, contributing to tissue-specific effects. rcsb.org | 2JF9 rcsb.org |

Integration of Multi-Omics Data in Preclinical Research

The complexity of biological systems requires an integrative approach to fully understand the effects of compounds like this compound. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—is a powerful strategy in preclinical research to build a holistic view of the drug's mechanism of action, identify biomarkers, and uncover resistance pathways. nih.govcrownbio.com

Multi-omics approaches have been instrumental in studying resistance to Tamoxifen. nih.gov For example, by combining metabolomics and RNA-sequencing data from Tamoxifen-resistant and sensitive breast cancer cell lines, researchers have identified the downregulation of Argininosuccinate Synthase 1 (ASS1) as a novel resistance mechanism. researchgate.net This silencing of ASS1 diverts metabolites towards nucleic acid biosynthesis, promoting cell growth even when estrogen signaling is blocked. researchgate.net Such studies highlight how integrating different omics layers can reveal metabolic reprogramming that underlies drug resistance. nih.gov

These integrative analyses can also help redefine cancer subtypes and identify novel therapeutic targets. nih.govfrontlinegenomics.com The combination of genomics, transcriptomics, and metabolomics has been used to correlate gene mutations and expression levels with tumor metabolism, providing a more accurate understanding of the disease. nih.gov Furthermore, emerging techniques like spatial multi-omics, which analyze individual cells within intact tissue, can add another layer of data, creating a richer map of disease biology and drug response. astrazeneca.com The future of preclinical research on this compound will increasingly rely on these multi-omics strategies to move beyond single-pathway analyses and embrace a systems-level understanding. drugdiscoverynews.com

Applications of Multi-Omics in Tamoxifen Preclinical Research

| Omics Layer | Research Focus | Key Findings/Applications |

|---|---|---|

| Genomics | Identifying mutations associated with drug response and resistance. | Correlating specific gene mutations with alterations in tumor metabolism. nih.gov |

| Transcriptomics (RNA-seq) | Analyzing changes in gene expression following drug treatment. | Revealed downregulation of ASS1 in Tamoxifen-resistant cells. researchgate.net |

| Proteomics | Studying alterations in protein levels and signaling pathways. | Identifies dysregulation of signaling pathways in cross-resistance to different therapies. aacrjournals.org |

| Metabolomics | Characterizing metabolic shifts and pathway reprogramming. | Showed increased nucleotide intermediates in Tamoxifen-resistant cells. researchgate.net |

| Integrated Multi-Omics | Holistic understanding of drug action, resistance, and biomarker discovery. | Unveils metabolic links between silenced genes and cell growth pathways, offering new therapeutic strategies. researchgate.net |

Development of Advanced In Vitro and In Vivo Research Models

To better predict clinical outcomes and explore complex biological questions, researchers are moving beyond traditional 2D cell cultures and simple animal models. The development of advanced in vitro and in vivo models is providing more physiologically relevant systems for studying this compound.

A significant advancement in vitro is the use of three-dimensional (3D) organoid cultures. researchgate.net Breast cancer organoids, which can be derived directly from patient tumors, more accurately represent the in vivo environment and the heterogeneity of the original cancer. nih.govresearchgate.net Studies have shown that the sensitivity to Tamoxifen in breast cancer organoids correlates closely with the therapeutic response in the patients from whom they were derived. nih.gov These models are being used to investigate mechanisms of action, such as the role of ferroptosis in Tamoxifen-induced cell death, and to study how the drug modulates the tumor microenvironment. nih.govnih.gov

The integration of artificial intelligence (AI) and machine learning (ML) with these 3D models is further enhancing their predictive power, allowing for high-throughput analysis of complex features like cell motility and drug sensitivity. cnr.it In vivo, the use of genetically engineered mouse models (GEMMs), such as the MMTV-c-neu mouse, allows for the study of Tamoxifen's effects in the context of a functioning immune system and a natural tumor progression. umn.edu These advanced models, both in vitro and in vivo, are critical for dissecting age-related differences in drug response and for the preclinical validation of new therapeutic strategies involving Tamoxifen and its metabolites. umn.eduspringernature.com

Comparison of Advanced Research Models for Tamoxifen Studies

| Model Type | Description | Advantages | Research Applications |

|---|---|---|---|

| In Vitro: 2D Cell Culture | Monolayer of cancer cells grown on a flat surface. | High-throughput, cost-effective, easy to manipulate. | Initial screening, basic mechanism of action studies. |

| In Vitro: 3D Organoids | Self-organizing 3D structures grown from stem cells or patient tissue that mimic organ architecture. nih.govnih.gov | Physiologically relevant, captures tumor heterogeneity, predictive of patient response. nih.gov | Personalized drug screening, studying tumor microenvironment interactions, investigating resistance mechanisms. nih.govnih.gov |

| In Vivo: Xenografts | Implantation of human tumor cells into immunocompromised mice. | Allows study of tumor growth in a living system. | Evaluating in vivo efficacy of drug candidates. harvard.edu |

| In Vivo: Genetically Engineered Mouse Models (GEMMs) | Mice engineered to develop tumors spontaneously due to specific genetic mutations. umn.edu | Models natural tumor progression in the context of an intact immune system. | Studying chemoprevention, age-related drug effects, and interactions with the immune system. umn.edu |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (E)-3-Hydroxy Tamoxifen-d5 to ensure high isotopic purity?

- Methodological Answer : Synthesis optimization involves controlling reaction conditions (e.g., temperature, solvent system) and purification steps. For deuterated analogs like this compound, isotopic purity is critical. Use techniques such as NMR spectroscopy to confirm deuterium incorporation at specific positions (e.g., integration ratios for -CD₃ groups) and high-resolution mass spectrometry (HRMS) to validate molecular mass. Ensure synthetic protocols minimize isotopic exchange during purification, as deuterium loss can occur under acidic or basic conditions .

Q. What analytical techniques are recommended for characterizing this compound in preclinical studies?

- Methodological Answer : Prioritize HPLC-MS/MS for quantifying this compound in biological matrices (e.g., plasma, tissue homogenates). For structural confirmation, employ ¹H/¹³C NMR to distinguish between deuterated and non-deuterated regions, and FT-IR spectroscopy to verify functional groups (e.g., hydroxyl and aromatic moieties). Cross-validate results with reference standards to ensure accuracy .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature). Use UHPLC-UV to monitor degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. For long-term storage, recommend lyophilization and storage at -80°C in inert atmospheres to prevent deuterium exchange .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported estrogen receptor (ER) binding affinities of this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell type, ligand concentration). Perform competitive binding assays across multiple ER isoforms (ERα vs. ERβ) using standardized protocols. Validate findings with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-reference deuterium effects on binding kinetics with non-deuterated analogs to isolate isotopic impacts .

Q. How does deuterium labeling in this compound influence its metabolic stability compared to the non-deuterated form?

- Methodological Answer : Compare in vitro metabolic half-lives using liver microsomes or hepatocytes. Employ LC-HRMS to track deuterium retention in metabolites (e.g., 4-hydroxy-tamoxifen-d5). Use deuterium isotope effect (DIE) calculations to quantify rate differences in CYP450-mediated oxidation. Note that deuteration at specific positions (e.g., methyl groups) may reduce metabolic clearance by stabilizing C-D bonds .

Q. What advanced techniques are suitable for mapping the intracellular distribution of this compound in cancer cell models?

- Methodological Answer : Use confocal Raman microscopy to spatially resolve deuterated compounds within cellular compartments. Alternatively, secondary ion mass spectrometry (SIMS) provides subcellular localization with isotopic specificity. Validate with radiolabeled analogs (³H or ¹⁴C) for cross-correlation, ensuring deuterium does not alter uptake kinetics .

Data Analysis and Interpretation

Q. How should researchers statistically address variability in pharmacokinetic (PK) data for this compound across animal models?

- Methodological Answer : Apply mixed-effects modeling to account for interspecies differences in clearance and volume of distribution. Use bootstrapping to estimate confidence intervals for PK parameters (e.g., AUC, Cₘₐₓ). Include covariates like body weight and cytochrome P450 expression levels to refine models .

Q. What computational approaches can predict the impact of deuteration on this compound’s pharmacological profile?

- Methodological Answer : Perform molecular dynamics (MD) simulations to compare hydrogen/deuterium bonding interactions in ligand-receptor complexes. Use density functional theory (DFT) to calculate isotopic effects on binding energy (ΔΔG). Validate predictions with in vitro assays measuring ER activation/inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.